

# Unveiling Tiger17: A Technical Guide to its Initial Discovery and Wound Healing Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tiger17** is a synthetic, cyclic peptide composed of 11 amino acids (c[WCKPKPRCH-NH<sub>2</sub>]) that has demonstrated significant potential as a potent wound-healing agent.[1][2][3] This technical guide provides an in-depth overview of the initial studies and discovery of **Tiger17**, with a focus on its design, mechanism of action, and the key experimental findings that established its efficacy. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this novel peptide.

### **Discovery and Design**

**Tiger17** was rationally designed based on the structure of tigerinins, a family of antimicrobial peptides identified in the skin secretions of the frog Fejervarya cancrivora.[1] The parent peptides, tigerinin-RC1 and tigerinin-RC2, were observed to possess wound-healing capabilities.[1] This led to the synthesis of several analogues, from which **Tiger17** was identified as a lead candidate with promising wound-healing properties.

The peptide was synthesized using solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to a purity of over 98%. Mass spectrometry analysis confirmed its molecular weight of 1376.79 Da, indicative of its cyclic structure formed by a disulfide bond between the two cysteine residues.



## Mechanism of Action: A Multi-faceted Approach to Wound Repair

Initial studies revealed that **Tiger17** accelerates wound healing through a multi-pronged mechanism that influences all three stages of the healing process: inflammation, proliferation, and tissue remodeling.

### **Key Biological Activities:**

- Stimulation of Cell Proliferation and Migration: Tiger17 significantly promotes the
  proliferation of human keratinocytes (HaCaT cells) and human skin fibroblasts (HSFs) in a
  dose-dependent manner. It also enhances the migration of keratinocytes, a critical step in reepithelialization.
- Macrophage Recruitment and Cytokine Release: The peptide induces the recruitment of macrophages to the wound site. Furthermore, it stimulates these macrophages to release key signaling molecules, including Transforming Growth Factor-beta 1 (TGF-β1) and Interleukin-6 (IL-6).
- Activation of Key Signaling Pathways: The pro-healing effects of Tiger17 are mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Smad signaling pathways. Specifically, it increases the phosphorylation of JNK, Erk, Smad2, and Smad3.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from the initial in vitro and in vivo studies of **Tiger17**.

Table 1: In Vitro Efficacy of **Tiger17** on Cell Proliferation



| Cell Line             | Concentration (µg/mL) | Proliferation Increase (%) |
|-----------------------|-----------------------|----------------------------|
| HaCaT (Keratinocytes) | 2.5                   | 20                         |
| 5                     | 60                    |                            |
| 10                    | 110                   | _                          |
| 20                    | 200                   | _                          |
| HSF (Fibroblasts)     | 2.5                   | 15                         |
| 5                     | 40                    |                            |
| 10                    | 60                    | _                          |
| 20                    | 95                    | _                          |

Data sourced from Tang J, et al. (2014).

Table 2: Effect of Tiger17 on Signaling Pathway Activation in RAW 264.7 Macrophages



| Signaling Protein | Concentration (μg/mL) | Increase in Phosphorylation (fold change vs. control) |
|-------------------|-----------------------|-------------------------------------------------------|
| Smad2             | 2.5                   | 2.57                                                  |
| 5                 | 7.14                  |                                                       |
| 10                | 12.29                 | _                                                     |
| 20                | 13.14                 | _                                                     |
| Smad3             | 2.5                   | 0.4                                                   |
| 5                 | 0.91                  |                                                       |
| 10                | 1.07                  | _                                                     |
| 20                | 1.63                  | _                                                     |
| Erk               | 2.5                   | ~0.3                                                  |
| 5                 | ~0.63                 |                                                       |
| 10                | ~1.67                 | _                                                     |
| 20                | ~1.89                 | _                                                     |
| JNK               | 2.5                   | ~2.13                                                 |
| 5                 | ~6.75                 |                                                       |
| 10                | ~12.88                | _                                                     |
| 20                | ~15.75                | _                                                     |

Data sourced from Tang J, et al. (2014).

Table 3: Antimicrobial Activity of **Tiger17** 

| Microorganism         | Assay                                  | Result    |
|-----------------------|----------------------------------------|-----------|
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 250 μg/mL |



Data sourced from Teixeira, M. A., et al. (2022).

### **Experimental Protocols**

This section provides a detailed methodology for the key experiments conducted in the initial characterization of **Tiger17**.

#### **Peptide Synthesis and Purification**

- Synthesis: **Tiger17** (c[WCKPKPKPRCH-NH<sub>2</sub>]) was synthesized via solid-phase peptide synthesis using an Applied Biosystems model 433A peptide synthesizer.
- Purification: The synthesized peptide was purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The purity (>98%) and molecular weight (1376.79 Da) of the cyclic peptide were confirmed by HPLC and MALDI-TOF mass spectrometry.

#### **Cell Proliferation Assay (MTT Assay)**

- Cell Seeding: HaCaT keratinocytes, human skin fibroblasts (HSFs), and RAW 264.7 macrophages were seeded into 96-well plates at a density of 2x10<sup>4</sup> cells/mL.
- Treatment: Cells were incubated with varying concentrations of Tiger17 (2.5, 5, 10, and 20 μg/mL) or sterile water (vehicle control) for 24 hours.
- MTT Addition: 5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for 4 hours.
- Data Acquisition: The absorbance at 570 nm was measured to determine cell viability and proliferation.

### In Vitro Scratch Assay

- Cell Culture: HaCaT keratinocytes (1x10<sup>6</sup> cells) were grown to confluence in a 6-well plate.
- Wound Creation: A scratch was made in the cell monolayer using a 200 μl pipette tip.



- Treatment: The cells were washed with PBS to remove detached cells and then incubated with **Tiger17** (20 μg/mL) or vehicle control in the presence of mitomycin C (5 μg/mL) to inhibit cell proliferation.
- Imaging: The wound area was photographed at 0, 24, and 36 hours post-scratch to monitor cell migration and wound closure.

#### **Full-Thickness Dermal Wound Model in Mice**

- Animal Model: A full-thickness dermal wound was created on the back of mice.
- Treatment: 20 μl of Tiger17 solution (20 μg/mL) or a vehicle control was topically applied to the wound.
- Analysis: Wound closure was monitored and photographed at days 0, 2, 4, 7, and 9 postoperation. The wound area was measured using ImageJ software.
- Histology: On day 8, skin tissue from the wound site was excised, fixed, and stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization and tissue regeneration.

#### **Western Blot Analysis**

- Cell Lysis: RAW 264.7 cells were treated with different concentrations of **Tiger17** (2.5, 5, 10, and 20 μg/mL) or a vehicle control. After the specified treatment time (1 hour for MAPK analysis, 18 hours for Smad analysis), the cells were lysed.
- Protein Quantification: The total protein concentration in the cell lysates was determined.
- Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
- Immunoblotting: The membrane was probed with primary antibodies specific for total and phosphorylated forms of JNK, Erk, p38, Smad2, and Smad3. β-actin was used as a loading control.
- Detection: Following incubation with secondary antibodies, the protein bands were visualized, and their intensity was quantified.



## Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: Signaling pathway of **Tiger17** in promoting wound healing.





Click to download full resolution via product page

Caption: Experimental workflow for the initial characterization of **Tiger17**.

#### **Conclusion and Future Directions**

The initial studies on **Tiger17** have robustly demonstrated its potential as a significant therapeutic agent for wound healing. Its well-defined mechanism of action, involving the stimulation of key skin cells and the activation of crucial signaling pathways, provides a strong foundation for its further development. While its wound-healing properties are well-documented, its broader therapeutic potential, including its antimicrobial and potential anticancer activities, warrants further investigation. Future research should focus on optimizing its formulation and delivery for clinical applications and exploring its efficacy in various types of wounds, including chronic and infected wounds. The low cytotoxicity and potent regenerative



capabilities of **Tiger17** make it a promising candidate for the next generation of wound care therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antimicrobial activity and mechanistic insights of AMP-17 against drug-resistant Pseudomonas aeruginosa and its efficacy in wound infection management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling Tiger17: A Technical Guide to its Initial Discovery and Wound Healing Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542187#initial-studies-and-discovery-of-the-tiger17-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com